ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate
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Overview
Description
Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Acetylation: The pyrazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Phenoxyacetate formation: The acetylated pyrazole is then reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting signaling pathways: Influencing various signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-phenylacetate: A simpler ester with a phenyl group, used in fragrances and flavorings.
Phenylacetic acid derivatives: Compounds with similar structural motifs but different functional groups, used in pharmaceuticals and agrochemicals.
Other pyrazole derivatives: Compounds with variations in the pyrazole ring or substituents, studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)18-13-19(23(22-18)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVWVVEGWUPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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